molecular formula C14H16Cl2FN3O B11092833 (2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(2-fluorobenzylidene)hydrazinecarboxamide

(2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(2-fluorobenzylidene)hydrazinecarboxamide

Cat. No.: B11092833
M. Wt: 332.2 g/mol
InChI Key: DZGWRPHXJJYRTM-QGMBQPNBSA-N
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Description

N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of hydrazinecarboxamides. This compound is characterized by the presence of a tert-butyl group, a dichlorovinyl group, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:

    Formation of the Hydrazinecarboxamide Backbone: This step involves the reaction of hydrazine with a suitable carboxylic acid derivative under controlled conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Addition of the Dichlorovinyl Group: The dichlorovinyl group is typically added through a halogenation reaction.

    Incorporation of the Fluorophenyl Group: This step involves the reaction of the intermediate compound with a fluorophenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorovinyl and fluorophenyl sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazinecarboxamides.

Scientific Research Applications

N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • **N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE
  • **N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE

Uniqueness

N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C14H16Cl2FN3O

Molecular Weight

332.2 g/mol

IUPAC Name

1-tert-butyl-1-(2,2-dichloroethenyl)-3-[(E)-(2-fluorophenyl)methylideneamino]urea

InChI

InChI=1S/C14H16Cl2FN3O/c1-14(2,3)20(9-12(15)16)13(21)19-18-8-10-6-4-5-7-11(10)17/h4-9H,1-3H3,(H,19,21)/b18-8+

InChI Key

DZGWRPHXJJYRTM-QGMBQPNBSA-N

Isomeric SMILES

CC(C)(C)N(C=C(Cl)Cl)C(=O)N/N=C/C1=CC=CC=C1F

Canonical SMILES

CC(C)(C)N(C=C(Cl)Cl)C(=O)NN=CC1=CC=CC=C1F

Origin of Product

United States

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